molecular formula C9H9N3O2 B11939602 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol CAS No. 33199-43-8

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol

Cat. No.: B11939602
CAS No.: 33199-43-8
M. Wt: 191.19 g/mol
InChI Key: DRDAFSWEKMYWPK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with formic acid and sodium nitrite, followed by cyclization to form the triazole ring . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of N-alkylated triazole derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of inflammatory mediators, making it a potential candidate for anti-inflammatory therapies.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: While all these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their biological activities. For example, 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole have been studied for their selective inhibition of lipoxygenase activity, but they exhibit different inhibitory potencies . The triazole derivative is unique in its ability to form stable complexes with enzymes, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-7-4-2-6(3-5-7)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAFSWEKMYWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384987
Record name AC1ME83D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33199-43-8
Record name AC1ME83D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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